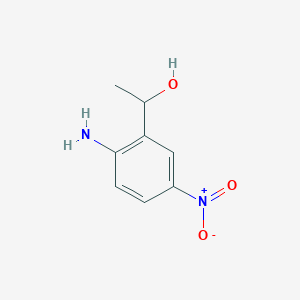

1-(2-Amino-5-nitrophenyl)ethanol

説明

1-(2-Amino-5-nitrophenyl)ethanol is an aromatic compound featuring a phenyl ring substituted with an amino group (-NH₂) at position 2, a nitro group (-NO₂) at position 5, and an ethanol (-CH₂CH₂OH) functional group. Its molecular formula is estimated to be C₈H₁₀N₂O₃ (molar mass ≈ 182.18 g/mol) based on structural analogs . While direct toxicological data are unavailable, similar compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) recommend caution due to unstudied hazards . The compound is marketed as a pharmaceutical intermediate, evidenced by its inclusion in supplier catalogs like CymitQuimica’s pharmaceutical standards .

特性

CAS番号 |

104333-06-4 |

|---|---|

分子式 |

C8H10N2O3 |

分子量 |

182.18 g/mol |

IUPAC名 |

1-(2-amino-5-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H10N2O3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,9H2,1H3 |

InChIキー |

SWVYIJYQBPFESB-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O |

正規SMILES |

CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

1-(2-Nitrophenyl)ethanol

- Structure: Nitro group at position 2; ethanol group.

- Formula: C₈H₉NO₃ (molar mass: 167.16 g/mol).

- Applications : Chemical synthesis intermediate.

- Hazards : Classified as an irritant .

1-(2-Amino-6-nitrophenyl)ethanone

- Structure: Amino at position 2, nitro at 6; ketone group.

- Formula : C₈H₈N₂O₃.

- Applications : Precursor for organic synthesis.

- Hazards : Precautionary measures (e.g., avoiding dust inhalation) advised .

N,O-di-(2-hydroxyethyl)-2-amino-5-nitrophenol

- Structure: Amino and nitro at positions 2 and 5; two hydroxyethyl groups.

- Formula : C₁₀H₁₄N₂O₅.

- Applications: Hair dye (HC Yellow No. 4) .

Schiff Base Ligands Derived from 2-Amino-5-nitrophenyl

Schiff base ligands incorporating the 2-amino-5-nitrophenyl moiety exhibit distinct coordination chemistry and applications:

- (E)-3-{[(2-Amino-5-nitrophenyl)imino]methyl}phenol (L1): Structure: Imine-linked to salicylaldehyde. Formula: C₁₃H₁₁N₃O₃. Applications: Forms Cu(II) and Ni(II) complexes for catalytic materials; intercalated into montmorillonite clay for nanocomposites .

- (E)-1-[(2-Amino-5-nitrophenyl)iminio-methyl]naphthalen-2-olate: Structure: Zwitterionic Schiff base with naphtholate. Applications: Tested for anti-inflammatory and analgesic activities .

Organometallic Derivatives

- Acetyloxy-(2-amino-5-nitrophenyl)mercury: Structure: Mercury atom bound to acetyloxy and 2-amino-5-nitrophenyl groups. Hazards: High toxicity due to mercury content; specialized synthetic use .

Comparative Analysis Table

Key Research Findings

- Electronic Effects : The nitro group at position 5 (vs. 6) enhances electron-withdrawing effects, influencing reactivity in substitution reactions .

- Solubility: Ethanol derivatives (e.g., 1-(2-Amino-5-nitrophenyl)ethanol) exhibit higher polarity than ethanone analogs, improving solubility in polar solvents .

- Material Science : Metal-Schiff base complexes intercalated into clays demonstrate thermal stability up to 300°C, suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。